Cas no 1552636-69-7 (4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester)
![4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/1552636-69-7x500.png)
4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
- tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate
- 1552636-69-7
- EN300-6487005
-
- インチ: 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-4-8(12)11(13)5-6-11/h8H,4-7,12H2,1-3H3
- InChIKey: FQMOJTJPWHYUML-UHFFFAOYSA-N
- ほほえんだ: C1C2(C(N)CCN2C(OC(C)(C)C)=O)C1
計算された属性
- せいみつぶんしりょう: 212.152477885g/mol
- どういたいしつりょう: 212.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.12±0.1 g/cm3(Predicted)
- ふってん: 300.7±35.0 °C(Predicted)
- 酸性度係数(pKa): 9.67±0.20(Predicted)
4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487005-2.5g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 2.5g |
$2127.0 | 2023-05-30 | ||
Enamine | EN300-6487005-1.0g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 1g |
$1086.0 | 2023-05-30 | ||
Enamine | EN300-6487005-0.5g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 0.5g |
$1043.0 | 2023-05-30 | ||
Enamine | EN300-6487005-10.0g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 10g |
$4667.0 | 2023-05-30 | ||
Enamine | EN300-6487005-0.1g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 0.1g |
$956.0 | 2023-05-30 | ||
Enamine | EN300-6487005-0.25g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 0.25g |
$999.0 | 2023-05-30 | ||
Enamine | EN300-6487005-5.0g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 5g |
$3147.0 | 2023-05-30 | ||
Enamine | EN300-6487005-0.05g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 0.05g |
$912.0 | 2023-05-30 |
4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl esterに関する追加情報
Recent Advances in the Application of 4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester (CAS: 1552636-69-7) in Chemical Biology and Pharmaceutical Research
The compound 4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester (CAS: 1552636-69-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its potential as a versatile building block for drug discovery, owing to its unique conformational properties and ability to modulate biological targets with high specificity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of this compound in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. The spirocyclic framework was found to enhance binding affinity to GABAA receptors, suggesting potential applications in the treatment of anxiety and epilepsy. The study also reported improved metabolic stability compared to linear analogs, a critical factor in CNS drug development. These findings underscore the importance of 1552636-69-7 as a scaffold for optimizing pharmacokinetic properties.
Another groundbreaking application was reported in Nature Chemical Biology, where the compound served as a precursor for the development of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). The 7-amino group was strategically functionalized to create warheads capable of forming irreversible bonds with the catalytic cysteine residue, resulting in inhibitors with picomolar potency. This research opens new avenues for combating emerging viral variants and highlights the adaptability of 4-Azaspiro[2.4]heptane derivatives in structure-based drug design.
From a synthetic chemistry perspective, recent advances in asymmetric catalysis have enabled more efficient production of enantiomerically pure 1552636-69-7. A 2024 Angewandte Chemie paper detailed a novel organocatalytic method achieving >99% ee using chiral phosphoric acids, addressing previous challenges in stereocontrol during spirocycle formation. This methodological breakthrough is expected to accelerate structure-activity relationship (SAR) studies by providing access to both enantiomers for biological evaluation.
Ongoing clinical trials (as of Q2 2024) are investigating derivatives of this compound as potential treatments for rare genetic disorders involving protein misfolding. The spirocyclic core appears to facilitate correct protein folding while maintaining bioavailability, a combination that has been difficult to achieve with conventional scaffolds. Preliminary results from Phase I studies show favorable safety profiles, with no significant off-target effects observed at therapeutic doses.
Looking forward, computational studies predict that modification of the tert-butyl ester moiety could further expand the therapeutic applications of this scaffold. Molecular dynamics simulations suggest that alternative protecting groups may enhance blood-brain barrier penetration for CNS targets or improve water solubility for systemic applications. These insights are guiding next-generation analog design in several pharmaceutical development pipelines.
1552636-69-7 (4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester) 関連製品
- 2034633-08-2(N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide)
- 858120-02-2(5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile)
- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)
- 2137442-11-4(2-(2-amino-1H-imidazol-1-yl)butanamide)
- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)
- 127958-68-3(2-(3-Acetamidopropoxy)acetic acid)
- 1249952-04-2(3-bromo-2-(pyrrolidin-3-yloxy)pyridine)
- 19854-82-1(3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide)
- 2229030-52-6(tert-butyl N-(4-methoxy-3-sulfanylphenyl)carbamate)
- 2171527-80-1(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidooxolane-3-carboxylic acid)



